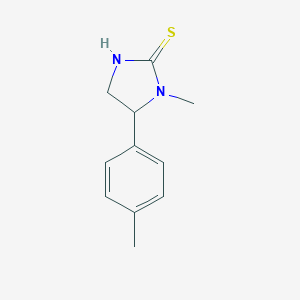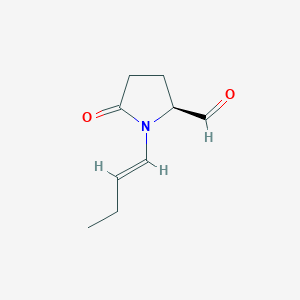
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not fully understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms by disrupting their cell membranes. It has also been suggested that the compound may act by chelating metal ions, thereby preventing their biological activity.
Biochemische Und Physiologische Effekte
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been found to have significant biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. The compound has also been studied for its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in lab experiments include its ease of synthesis, high purity, and versatility. However, the compound has some limitations, including its potential toxicity and instability in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. These include its potential use in the development of new antimicrobial agents, fluorescent probes, and antioxidants. The compound may also be studied for its potential use in the treatment of inflammatory diseases and cancer.
In conclusion, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde involves the reaction of 1,5-diketone with butenyl Grignard reagent. The reaction is carried out in the presence of a catalytic amount of copper(II) chloride and a solvent such as tetrahydrofuran. The resulting product is then purified by column chromatography to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against various pathogenic bacteria and fungi. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXCYXZINUSAX-HFSLJOEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN1C(CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/N1[C@@H](CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

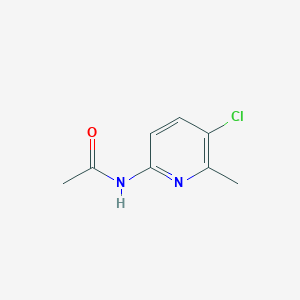
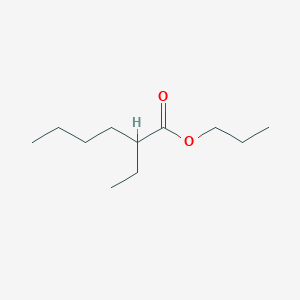
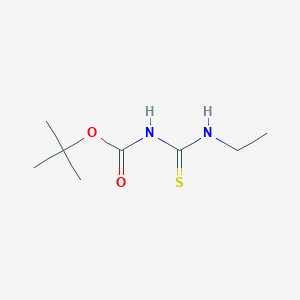
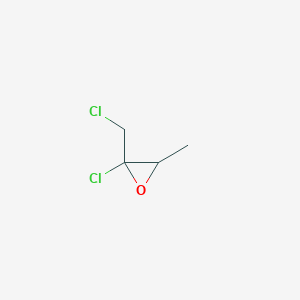
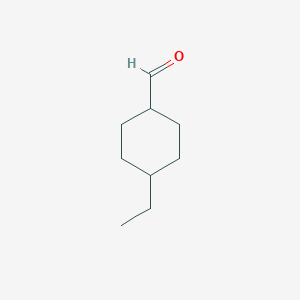
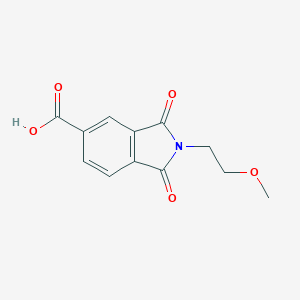
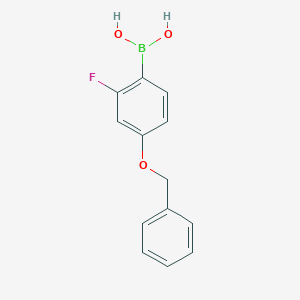
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
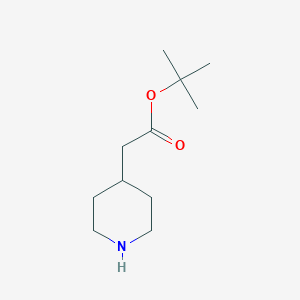
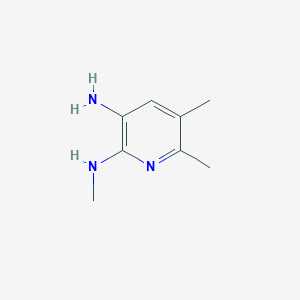
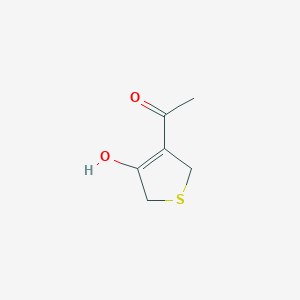

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
